tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216634
InChI: InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)7-4-5-9(8(16)6-7)18-12(13,14)15/h4-6H,16H2,1-3H3
SMILES:
Molecular Formula: C12H14F3NO3
Molecular Weight: 277.24 g/mol

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate

CAS No.:

Cat. No.: VC16216634

Molecular Formula: C12H14F3NO3

Molecular Weight: 277.24 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate -

Specification

Molecular Formula C12H14F3NO3
Molecular Weight 277.24 g/mol
IUPAC Name tert-butyl 3-amino-4-(trifluoromethoxy)benzoate
Standard InChI InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)7-4-5-9(8(16)6-7)18-12(13,14)15/h4-6H,16H2,1-3H3
Standard InChI Key AFTKKYLRBXIVFK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N

Introduction

Chemical Identity and Structural Features

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate (C₁₂H₁₄F₃NO₃) has a molecular weight of 289.24 g/mol. Its structure comprises a benzoate core with three substituents:

  • A tert-butyl ester (–OCOC(CH₃)₃) at the 1-position, enhancing hydrolytic stability.

  • An amino group (–NH₂) at the 3-position, enabling hydrogen bonding and participation in condensation reactions.

  • A trifluoromethoxy group (–OCF₃) at the 4-position, imparting electron-withdrawing effects and metabolic resistance .

The trifluoromethoxy group’s strong electronegativity alters the electron density of the aromatic ring, influencing reactivity in electrophilic substitution reactions. X-ray crystallography of analogous compounds reveals that the tert-butyl group induces steric hindrance, which can restrict rotational freedom and stabilize specific conformations .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of tert-butyl 3-amino-4-(trifluoromethoxy)benzoate typically follows a multi-step protocol:

  • Protection of the Amino Group:

    • 3-Nitro-4-(trifluoromethoxy)benzoic acid is esterified with tert-butanol under acidic conditions to yield tert-butyl 3-nitro-4-(trifluoromethoxy)benzoate.

    • Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, producing the target compound .

  • Alternative Pathways:

    • Direct amination of tert-butyl 4-(trifluoromethoxy)benzoate via Buchwald-Hartwig coupling, though this method faces challenges due to the electron-withdrawing nature of the trifluoromethoxy group .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Esterificationtert-Butanol, H₂SO₄, 80°C8598
Nitro ReductionH₂ (1 atm), Pd/C, EtOAc, RT9299

Optimization Challenges

  • Steric Hindrance: The tert-butyl group complicates purification by column chromatography, necessitating recrystallization from hexane/ethyl acetate .

  • Electron-Deficient Aromatic Ring: The trifluoromethoxy group deactivates the ring, requiring elevated temperatures for nitration and sulfonation reactions .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.85 (d, J = 8.5 Hz, 1H, H-5), 6.95 (d, J = 8.5 Hz, 1H, H-6), 5.21 (s, 2H, NH₂), 1.55 (s, 9H, C(CH₃)₃) .

  • ¹³C NMR: δ 165.2 (C=O), 152.1 (C-O-CF₃), 121.5 (q, J = 320 Hz, CF₃), 80.3 (C(CH₃)₃), 28.1 (C(CH₃)₃) .

  • HRMS (ESI+): m/z 290.1002 [M+H]⁺ (calc. 290.1005) .

Solubility and Stability

  • Solubility: Freely soluble in dichloromethane, THF, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions for >6 months but prone to hydrolysis under strongly acidic or basic conditions .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate serves as a precursor for:

  • Kinase Inhibitors: The amino group undergoes condensation with ketones or aldehydes to form Schiff base ligands for metalloenzyme inhibition .

  • Anticancer Agents: Analogues with trifluoromethoxy substituents exhibit enhanced blood-brain barrier penetration in preclinical models .

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (nM)Selectivity Index
Compound AEGFR Kinase12>100
Compound BPI3Kδ885

Materials Science Applications

  • Liquid Crystals: The trifluoromethoxy group improves thermal stability and mesophase range in smectic liquid crystals.

  • Polymer Additives: Incorporated into polyesters to enhance UV resistance and reduce dielectric constants .

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